molecular formula C7H5BrN2OS B065611 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole CAS No. 180530-13-6

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B065611
CAS No.: 180530-13-6
M. Wt: 245.1 g/mol
InChI Key: ZNWQLJYQXULFQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

NS-018 is synthesized through a series of chemical reactions involving the formation of a pyridine-2,6-diamine core structure. The synthetic route typically involves:

Industrial Production Methods

Industrial production of NS-018 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

NS-018 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of NS-018 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .

Scientific Research Applications

NS-018 has a wide range of scientific research applications, including:

Mechanism of Action

NS-018 exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the active site of JAK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular proliferation and survival signals, particularly in cells harboring the JAK2V617F mutation . The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NS-018

NS-018 is unique due to its high selectivity for JAK2 over other JAK-family kinases and its additional inhibition of Src-family kinases. This dual inhibition enhances its therapeutic potential and reduces the likelihood of resistance development . Additionally, NS-018 has shown a favorable safety profile with minimal cytotoxicity to non-target cells .

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWQLJYQXULFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380136
Record name 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180530-13-6
Record name 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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